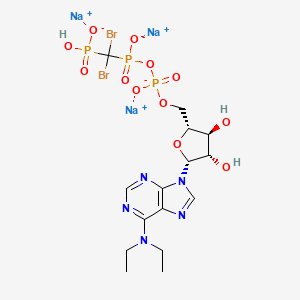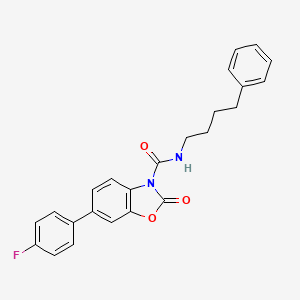![molecular formula C29H37N3O B605646 N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine CAS No. 1334106-34-1](/img/structure/B605646.png)
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ASS234 is a multitarget directed propargylamine for alzheimer's disease therapy.
Scientific Research Applications
Cholinesterase and Monoamine Oxidase Dual Inhibition
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine (also referred to as ASS234) has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This compound has shown effectiveness in the inhibition of both acetylcholinesterase and butyrylcholinesterase, as well as monoamine oxidase A and B. This dual-action makes it a promising candidate for Alzheimer's disease therapy due to the role of these enzymes in the disease's pathogenesis (Bautista-Aguilera et al., 2014).
Alzheimer's Disease Therapy
The multifunctional properties of ASS234, particularly its inhibition of key enzymes and its interaction with Alzheimer's disease mechanisms, make it a promising therapeutic agent. ASS234 has demonstrated the ability to cross the blood-brain barrier, has a good safety profile, and exerts neuroprotective properties. It inhibits acetylcholinesterase and butyrylcholinesterase and also shows antioxidant properties, making it effective in targeting the complex pathology of Alzheimer's disease (Esteban et al., 2014), (Romero et al., 2019).
Antibacterial and Antifungal Activity
Compounds related to ASS234, such as N-(1-benzylpiperidin-4-yl)quinoxalin-2-amines, have been synthesized and evaluated for antibacterial activity against Salmonella paratyphi. These compounds demonstrate significant activity and potential as antibacterial agents, indicating a broader application of this chemical structure in antimicrobial therapy (Sadashiva et al., 2022).
Neurotransmitter Systems and Neuroprotective Activity
In a rat model of vascular dementia, ASS234 showed an influence on cerebral amine neurotransmitter systems, suggesting neuroprotective activity. This compound's ability to affect neurotransmitter levels in the brain, along with its potential therapeutic effects on memory and cognitive functions, highlights its significance in neurodegenerative disorder treatment (Stasiak et al., 2014).
Antioxidant Properties
ASS234 has been observed to upregulate antioxidant enzymes, which is crucial in combating oxidative stress associated with neurodegenerative diseases like Alzheimer's. This property adds another layer to its potential as a therapeutic agent in managing such conditions (Ramos et al., 2016).
properties
CAS RN |
1334106-34-1 |
|---|---|
Molecular Formula |
C29H37N3O |
Molecular Weight |
443.635 |
IUPAC Name |
N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine |
InChI |
InChI=1S/C29H37N3O/c1-4-16-30(2)23-27-20-26-21-28(12-13-29(26)31(27)3)33-19-8-11-24-14-17-32(18-15-24)22-25-9-6-5-7-10-25/h1,5-7,9-10,12-13,20-21,24H,8,11,14-19,22-23H2,2-3H3 |
InChI Key |
ADCBAOTWERXLAP-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)OCCCC3CCN(CC3)CC4=CC=CC=C4)C=C1CN(C)CC#C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ASS234; AS S234; AS-S234 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)





![1-[1-[2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-2-oxoethyl]piperidin-4-yl]-N-methyl-2-oxo-3H-indole-5-carboxamide](/img/structure/B605579.png)


![(2-Chloro-4-phenoxyphenyl)(4-(((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amino)-7h-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B605588.png)
![6-[5-[[[2-(Methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B605589.png)